molecular formula C14H16ClNO3S2 B2569489 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1351589-64-4

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2569489
CAS No.: 1351589-64-4
M. Wt: 345.86
InChI Key: KIRSFBFUAGXCIK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative intended for research purposes. Sulfonamide-based compounds are a significant class of molecules in medicinal chemistry with a broad spectrum of investigated biological activities. The specific research applications and biological targets for this compound are not currently detailed in the public scientific literature. Researchers are encouraged to consult specialized chemical and pharmacological databases to determine its potential utility in their specific fields of study, which may include explorations into enzyme inhibition or cellular signaling pathways. The presence of both benzenesulfonamide and thiophene motifs in its structure may be of interest for structure-activity relationship (SAR) studies or as a building block in the synthesis of more complex chemical entities. This product is strictly for use in laboratory research.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-11(15)5-3-6-12(10)21(18,19)16-9-14(2,17)13-7-4-8-20-13/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRSFBFUAGXCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The hydroxypropyl group can be added via an alkylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The thiophene ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the provided evidence:

Compound Name Benzenesulfonamide Substituents N-Substituent Heterocycle/Functional Groups
Target Compound 3-Cl, 2-CH₃ 2-hydroxy-2-(thiophen-2-yl)propyl Thiophene, hydroxyl
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide 5-F, 2-OCH₃ 3-(3-chlorophenyl)-3-hydroxypropyl Phenyl, hydroxyl
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B) N/A (amide backbone) 3-(methylamino)propyl with thiophene linkage Thiophene, enamide
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide 4-Cl (chloroacetyl) Methanesulfonamide Chloroacetyl reactive group
Key Observations:

Substituent Effects on the Benzene Ring: The 3-Cl, 2-CH₃ substitution in the target compound may increase lipophilicity compared to the 5-F, 2-OCH₃ in , where fluorine and methoxy groups could enhance polarity.

N-Substituent Variations :

  • The thiophene-containing hydroxypropyl group in the target compound contrasts with the 3-chlorophenyl hydroxypropyl in . Thiophene’s smaller size and sulfur atom may alter steric and electronic interactions compared to phenyl.
  • The enamide-thiophene linkage in replaces the sulfonamide, reducing acidity and hydrogen-bonding capacity.

Heterocycles and Functional Groups :

  • Thiophene’s electron-rich π-system may favor interactions with aromatic residues in biological targets, whereas phenyl groups in offer simpler hydrophobicity.
  • Hydroxyl groups in both the target and improve aqueous solubility but may affect metabolic stability.

Computational Insights (Theoretical Framework)

For example:

  • Thiophene’s electron density could be quantified to compare aromatic interactions with phenyl.
  • Hydroxyl group orientation might influence hydrogen-bonding networks in crystal structures or protein binding.

Biological Activity

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN1O3S1, with a molecular weight of approximately 303.77 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

The biological activity of this compound primarily arises from its interaction with various biological targets. Sulfonamides generally exert their effects by inhibiting enzymes involved in bacterial folate synthesis, thereby disrupting nucleic acid synthesis and bacterial growth. Additionally, compounds with thiophene moieties have been shown to exhibit antioxidant properties and may influence cellular signaling pathways.

Biological Activity Overview

  • Antimicrobial Activity :
    • Sulfonamides are well-documented for their antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Antitumor Activity :
    • Preliminary studies indicate that sulfonamide derivatives may inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in tumor cells and inhibiting angiogenesis.
  • Anti-inflammatory Effects :
    • Some sulfonamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives:

StudyFindings
Pendergrass et al. (2020) Demonstrated that related sulfonamide compounds inhibit bacterial secretion systems, suggesting potential for developing new antibiotics.
Nutt et al. (2023) Investigated novel thalidomide derivatives with similar structures, reporting significant growth inhibition in cancer cell lines without affecting healthy cells.
Choi et al. (2018) Found that certain benzamide derivatives exhibited potent anti-cancer activity through mechanisms involving cell cycle arrest and apoptosis induction.

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